4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid -

4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Catalog Number: EVT-4505938
CAS Number:
Molecular Formula: C22H14F5N3O3
Molecular Weight: 463.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a novel small-molecule inhibitor of the Smoothened protein, a key component of the Hedgehog signaling pathway. [ [] ] This pathway plays a critical role in embryonic development and tissue homeostasis. Abnormal activation of the Hedgehog pathway has been linked to various cancers, including medulloblastoma, basal cell carcinoma, and pancreatic cancer. [ [] ]

Mechanism of Action

4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid acts as a Smoothened antagonist, inhibiting the Hedgehog signaling pathway. [ [] ] In the absence of Hedgehog ligand, Smoothened is inactive, and the downstream transcription factor Gli remains repressed. When Hedgehog binds to its receptor Patched, Smoothened is activated, leading to Gli activation and the transcription of target genes. [ [] ] By blocking Smoothened, 4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid prevents Gli activation and downstream signaling, ultimately inhibiting Hedgehog pathway-dependent cell growth and proliferation.

Applications

4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid has been investigated for its potential in treating various Hedgehog pathway-driven cancers. [ [] ] Preclinical studies have shown promising results in inhibiting the growth of medulloblastoma cells. [ [] ]

methanone

Compound Description: This compound is a derivative of the pyrazolo[3,4-b]pyridine class. Its crystal structure was analyzed, revealing a gauche conformation of the thiophene ring and disorder in the -CF3 group. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid. Both also contain a 3-methyl and 6-trifluoromethyl substitution on the pyrazolo[3,4-b]pyridine core. They differ in the substituents at the 1 and 4 positions, as well as the presence of the thiophene-2-ylmethanone group in this compound. []

methanone

Compound Description: This compound is a 4-methyl-substituted derivative of the pyrazolo[3,4-b]pyridine class. It demonstrates isomorphism with the 4-chloro-substituted analogue (see below) and exhibits extensive structural disorder. []

Relevance: This compound shares the same core pyrazolo[3,4-b]pyridine structure and many substitutions with 4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, including the 3-methyl, 6-trifluoromethyl, and 1-phenyl groups. The primary difference lies in the 4-methylphenyl substituent in this compound compared to the 4-difluoromethoxyphenyl in the target compound. Additionally, it bears a thiophen-2-ylmethanone moiety not present in the target compound. []

methanone

Compound Description: This compound is a 4-chloro-substituted derivative of the pyrazolo[3,4-b]pyridine class. It exhibits isomorphism with the 4-methyl-substituted analogue (see above) and shows extensive structural disorder. []

Relevance: This compound is closely related to 4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid, sharing the pyrazolo[3,4-b]pyridine core, the 3-methyl, 6-trifluoromethyl, and 1-phenyl substituents. The main difference is the 4-chlorophenyl substitution in this compound compared to the 4-difluoromethoxyphenyl in the target compound. It also features a thiophen-2-ylmethanone group absent in the target compound. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine

Compound Description: This compound belongs to the non-fluorinated 1-(benzothiazolyl)pyrazolo[3,4-b]pyridine class and demonstrated significant cytotoxicity against three human cancer cell lines: NALM-6, SB-ALL, and MCF-7. Molecular modeling suggests suitable binding with the Aurora-A kinase enzyme. []

Relevance: Although not as closely related as the previous examples, this compound still shares the pyrazolo[3,4-b]pyridine core with 4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid. The key differences are the substitution patterns: 4,6-dimethyl and 3-(4-chlorophenyl) in this compound compared to 3-methyl, 4-(trifluoromethyl), and 6-[4-(difluoromethoxy)phenyl] in the target compound. Additionally, this compound features a 1-benzothiazolyl substituent, distinct from the target compound's 1-(4-carboxyphenyl) group. []

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole

Compound Description: This fluorinated pyrazolo[3,4-b]pyridine derivative exhibited notable cytotoxicity against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. []

Properties

Product Name

4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

IUPAC Name

4-[6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Molecular Formula

C22H14F5N3O3

Molecular Weight

463.4 g/mol

InChI

InChI=1S/C22H14F5N3O3/c1-11-18-16(22(25,26)27)10-17(12-4-8-15(9-5-12)33-21(23)24)28-19(18)30(29-11)14-6-2-13(3-7-14)20(31)32/h2-10,21H,1H3,(H,31,32)

InChI Key

VPEDKIURRZJVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(F)(F)F)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.